(2-Bromophenyl)(p-tolyl)methanol
Description
(2-Bromophenyl)(p-tolyl)methanol is a secondary alcohol featuring a 2-bromophenyl group and a p-tolyl (4-methylphenyl) group attached to the central carbon. This structure combines electronic effects from the electron-withdrawing bromine atom (ortho-substituted) and the electron-donating methyl group (para-substituted on the aryl ring). Such bifunctional alcohols are valuable intermediates in organic synthesis, particularly in the preparation of alkenes, heterocycles, and pharmaceuticals .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJJOHFXZJYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(p-tolyl)methanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobenzyl chloride with p-tolylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
2-Bromobenzyl chloride+p-Tolylmagnesium bromide→this compound
The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(p-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: (2-Bromophenyl)(p-tolyl)ketone.
Reduction: (2-Bromophenyl)(p-tolyl)methane.
Substitution: (2-Methoxyphenyl)(p-tolyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(p-tolyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(p-tolyl)methanol exerts its effects depends on the specific reaction or application. In general, the presence of the bromine atom and the hydroxyl group allows for diverse chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include compounds with variations in the aryl groups or substituent positions:
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Comparative data for related compounds:
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | HRMS (M−OH)+ | Reference |
|---|---|---|---|---|
| (E)-1-(2-Bromophenyl)-3-iodo-3-(p-tolyl)-2-tosylprop-2-en-1-ol | 153–154 | 3622 (O-H), 2918 (C-H), 1595 (C=C) | 564.9334 (calcd), 564.9342 (found) | |
| N-{2-(2-Bromophenyl)-3,3,3-trifluoropropyl(p-tolyl)-λ⁶-sulfaneylidene}-4-methylbenzenesulfonamide | Oil (no mp) | 3467 (O-H), 2921 (C-H), 1581 (C=C) | Not reported | |
| 1-(2-Bromophenyl)ethanol | Not reported | 3616 (O-H), 3090 (C-H), 1602 (C=C) | Not reported |
Key Observations :
Photophysical Properties
While direct data on (2-bromophenyl)(p-tolyl)methanol are absent, structurally related 2-bromophenyl-containing compounds exhibit solvent-dependent fluorescence. For example, pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives emit at 450–470 nm in methanol, with quantum yields up to 81% . The absence of extended conjugation in the target compound may reduce fluorescence intensity compared to fused-ring analogs.
Biological Activity
(2-Bromophenyl)(p-tolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the 2-position of the phenyl ring and a p-tolyl group, which contributes to its lipophilicity and interaction with biological targets. The presence of the hydroxymethyl group enhances its potential for hydrogen bonding, influencing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of phenolic compounds have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Case Study: Antiproliferative Effects
A specific investigation into the antiproliferative effects of related compounds revealed that they interact with tubulin, inhibiting polymerization and leading to cell cycle arrest. For example, compound 9q from a related study induced apoptosis in MCF-7 cells by disrupting microtubule dynamics, which is a critical mechanism for anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |
| 9q | MDA-MB-231 | 23 | Apoptosis induction |
| CA-4 | MCF-7 | 30 | Microtubule destabilization |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 25–600 µg/mL, indicating varying degrees of effectiveness .
Structure-Activity Relationship
Research indicates that substituents on the benzene rings significantly influence antimicrobial activity. For instance, the presence of halogen atoms in specific positions can enhance the antibacterial properties. Compounds with bromine or chlorine substitutions at the meta or para positions showed improved efficacy against bacterial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 | Strong |
| Compound B | Bacillus subtilis | 100 | Moderate |
| Compound C | E. coli | 600 | Weak |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
